N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Description
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a nitrobenzamide moiety. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5/c1-29-18-8-4-13(10-16(18)22)21-24-17-11-14(5-9-19(17)30-21)23-20(26)12-2-6-15(7-3-12)25(27)28/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHCMMJPAXPSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with 3-chloro-4-methoxybenzoyl chloride under basic conditions to form the benzoxazole ring.
Nitration: The benzoxazole intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The final step involves the coupling of the nitrated benzoxazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux conditions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted benzoxazole derivatives.
Hydrolysis: Formation of 4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound’s nitro group also plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-(3-chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups and its benzoxazole core structure. This unique structure imparts distinct electronic properties and biological activities, making it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
